molecular formula C13H18Cl2N2 B5629273 1-[(2,4-Dichlorophenyl)methyl]-4-ethylpiperazine

1-[(2,4-Dichlorophenyl)methyl]-4-ethylpiperazine

Cat. No.: B5629273
M. Wt: 273.20 g/mol
InChI Key: CMHWQFPBKZEEOC-UHFFFAOYSA-N
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Description

1-[(2,4-Dichlorophenyl)methyl]-4-ethylpiperazine is an organic compound characterized by the presence of a piperazine ring substituted with a 2,4-dichlorophenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dichlorophenyl)methyl]-4-ethylpiperazine typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-ethylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and scalability, allowing for precise temperature and residence time management .

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-Dichlorophenyl)methyl]-4-ethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in an organic solvent.

Major Products Formed:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(2,4-Dichlorophenyl)methyl]-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)-4-methylpiperazine
  • 1-(2,4-Dichlorophenyl)-4-propylpiperazine
  • 1-(2,4-Dichlorophenyl)-4-isopropylpiperazine

Comparison: 1-[(2,4-Dichlorophenyl)methyl]-4-ethylpiperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethyl group on the piperazine ring may confer different steric and electronic properties, potentially leading to distinct interactions with molecular targets and varying degrees of efficacy in different applications .

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14)9-13(11)15/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHWQFPBKZEEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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